

Physical characteristics of 4-Bromobenzoyl azide.

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Compound of Interest

Compound Name: 4-Bromobenzoyl azide

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Technical Guide: 4-Bromobenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and key reactions of **4-Bromobenzoyl azide**, a versatile reagent in organic synthesis. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physical Characteristics

4-Bromobenzoyl azide is a reactive intermediate with the chemical formula $C_7H_4BrN_3O$.^[1]

Due to its energetic nature, it must be handled with appropriate safety precautions.

Physical Characteristic	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrN ₃ O	[1]
Molecular Weight	226.032 g/mol	[1]
Exact Mass	224.95377 Da	
CAS Number	14917-59-0	[1]
Appearance	Yellow solid	[2]
Melting Point	Explodes when heated above its melting point.	[1]
Boiling Point	Not applicable; decomposes explosively.	[1]
Solubility	Soluble in organic solvents such as DMSO.	[3]
Density	Data not available.	

Spectroscopic Data

While specific experimental spectra for **4-Bromobenzoyl azide** are not readily available in the searched literature, the following characteristic spectroscopic features can be anticipated based on its chemical structure and the properties of similar compounds.

Infrared (IR) Spectroscopy: A prominent and sharp absorption band characteristic of the azide (-N₃) functional group is expected in the region of 2100-2200 cm⁻¹. The spectrum would also exhibit absorptions corresponding to the carbonyl group (C=O) around 1680-1700 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). Due to the para-substitution pattern, two sets of doublets would be anticipated, corresponding to the two pairs of chemically non-equivalent aromatic protons.

- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (likely in the range of 160-170 ppm) and the aromatic carbons. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic abundance.

Experimental Protocols

The synthesis of **4-Bromobenzoyl azide** is typically achieved through a two-step process starting from 4-Bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with an azide salt.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

This protocol is based on established methods for the preparation of acyl chlorides from carboxylic acids.^{[4][5][6]}

Materials:

- 4-Bromobenzoic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (CH_2Cl_2)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromobenzoic acid in dichloromethane.
- Add a catalytic amount of N,N-Dimethylformamide to the suspension.
- Slowly add thionyl chloride to the mixture.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
- Allow the reaction mixture to cool to room temperature.

- Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 4-Bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Synthesis of 4-Bromobenzoyl Azide

This procedure describes the conversion of 4-Bromobenzoyl chloride to **4-Bromobenzoyl azide** using sodium azide.

Materials:

- 4-Bromobenzoyl chloride
- Sodium azide (NaN_3)
- Acetone
- Water

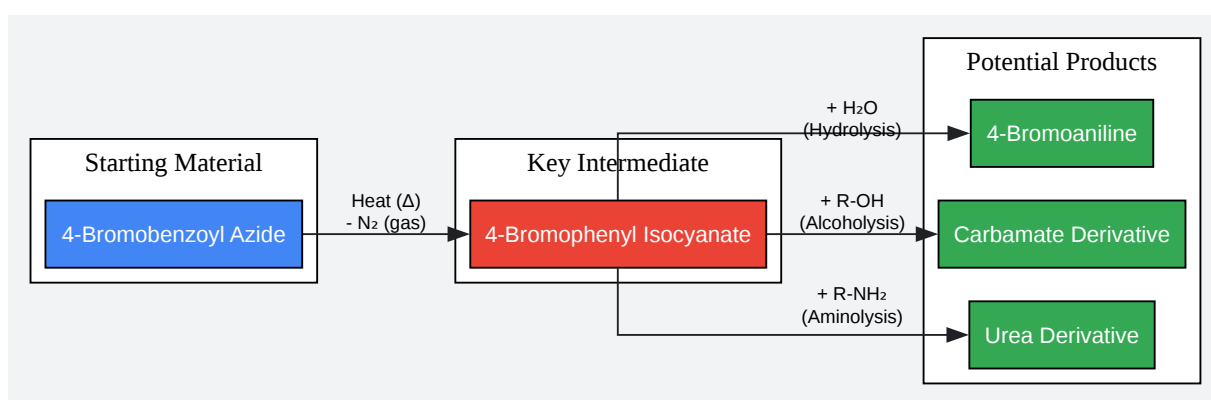
Procedure:

- Dissolve 4-Bromobenzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- In a separate flask, dissolve sodium azide in water.
- Slowly add the aqueous solution of sodium azide to the cooled solution of 4-Bromobenzoyl chloride with vigorous stirring.
- Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
- Collect the solid **4-Bromobenzoyl azide** by vacuum filtration.

- Wash the solid with cold water and dry it under vacuum at a low temperature. Caution: Do not heat the product as it is explosive.

Reaction Pathways and Mechanisms

A key reaction of **4-Bromobenzoyl azide** is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. This reaction is a valuable method for the synthesis of amines, carbamates, and ureas.



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Caption: Curtius Rearrangement of **4-Bromobenzoyl Azide**.

The mechanism of the Curtius rearrangement is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This rearrangement occurs with retention of the configuration of the migrating group. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Safety Information

4-Bromobenzoyl azide is an energetic and potentially explosive compound.^[1] It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. Avoid heating the solid material, as it can decompose explosively. It is also important to avoid contact with strong

acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Upon decomposition, it can emit toxic fumes of bromine and nitrogen oxides.[1]

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